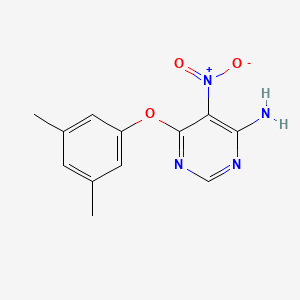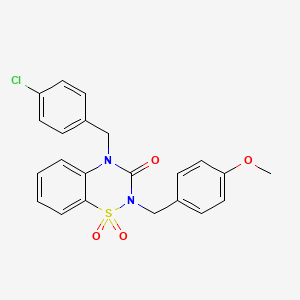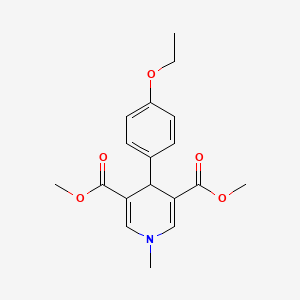![molecular formula C19H22N4S B11214540 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione](/img/structure/B11214540.png)
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a complex organic compound with a unique structure that includes a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione typically involves multiple steps. One common method includes the reaction of 2-mercaptoquinazoline with 3-(N-ethylanilino)propylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester
- 3-(4-ethylanilino)-1-(4-methylphenyl)-1-propanone
Uniqueness
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability and specificity in its interactions with biological targets .
Properties
Molecular Formula |
C19H22N4S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24) |
InChI Key |
WMCUXLWSUIQCFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11214461.png)

![5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11214471.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11214473.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11214483.png)
![2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B11214487.png)

![2-{[3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-D]pyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11214494.png)
![4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one](/img/structure/B11214505.png)
![5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11214508.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11214521.png)

![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214526.png)
